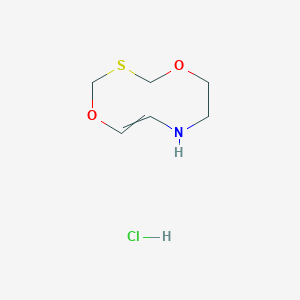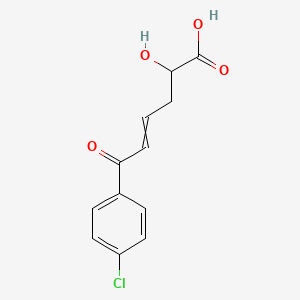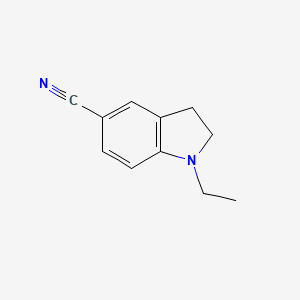![molecular formula C18H30O7 B14370414 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol CAS No. 91472-18-3](/img/structure/B14370414.png)
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group and multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol typically involves multi-step organic reactions. One common method includes the reaction of a benzyloxy-containing precursor with a polyether chain under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the polyether chain can enhance solubility and stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Benzyloxy-2-methyl-3-phenoxy-chromen-4-one: Another benzyloxy-containing compound with different structural features and applications.
Benzyloxyethanol: A simpler compound with a benzyloxy group, used in various chemical reactions and applications.
Uniqueness
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol is unique due to its combination of a benzyloxy group and a polyether chain, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
91472-18-3 |
|---|---|
Molekularformel |
C18H30O7 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]-3-phenylmethoxypropoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H30O7/c19-6-8-21-10-11-23-15-18(25-13-12-22-9-7-20)16-24-14-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |
InChI-Schlüssel |
NZOWIZJBHDPJTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(COCCOCCO)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
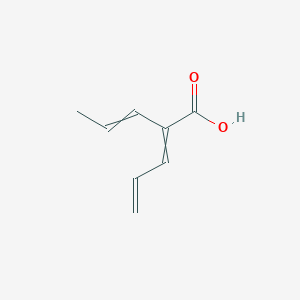
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)

![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
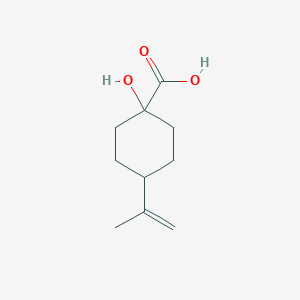
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
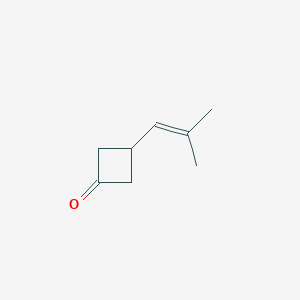
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
